1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one
Overview
Description
1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one is a chemical compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a bromopentyl group attached to a hydroxyphenyl ethanone structure. It is known for its applications in various fields, including chemistry and biology.
Preparation Methods
The synthesis of 1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 5-bromopentanol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopentyl group can interact with biological macromolecules, leading to various biochemical effects. The hydroxyphenyl ethanone structure may contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-[(5-Chloropentyl)oxy]-2-hydroxyphenyl]ethan-1-one: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-[4-[(5-Iodopentyl)oxy]-2-hydroxyphenyl]ethan-1-one:
1-[4-[(5-Fluoropentyl)oxy]-2-hydroxyphenyl]ethan-1-one: Fluorine substitution can affect the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
1-[4-(5-bromopentoxy)-2-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-10(15)12-6-5-11(9-13(12)16)17-8-4-2-3-7-14/h5-6,9,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQNXTQWKYLGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCCCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383828 | |
Record name | 1-{4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40785-72-6 | |
Record name | 1-{4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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